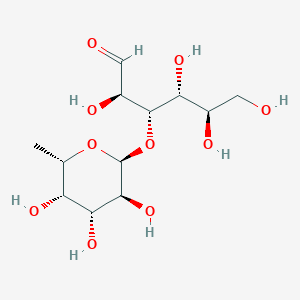
3-O-alpha-L-Fucopyranosyl-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-O-alpha-L-Fucopyranosyl-D-glucose can be synthesized through chemical or biological methods. The chemical synthesis involves the reaction of fucose and glucose under specific conditions, often catalyzed by enzymes .
Industrial Production Methods: In industrial settings, the compound is typically produced using enzymatic catalysis, where enzymes facilitate the reaction between fucose and glucose. This method is preferred due to its efficiency and specificity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-O-alpha-L-Fucopyranosyl-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-O-alpha-L-Fucopyranosyl-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying glycosylation processes and carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of various biochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-O-alpha-L-Fucopyranosyl-D-glucose involves its interaction with specific molecular targets and pathways. It can modulate glycosylation processes, affecting the function of glycoproteins and glycolipids. This modulation can influence various biological processes, including cell signaling and immune responses .
Vergleich Mit ähnlichen Verbindungen
3-O-beta-D-Galactopyranosyl-D-glucose: Another glycoside with similar structural features but different biological activities.
3-O-alpha-D-Glucopyranosyl-D-glucose: Shares the glucose component but differs in the attached sugar moiety.
Uniqueness: 3-O-alpha-L-Fucopyranosyl-D-glucose is unique due to its specific combination of fucose and glucose, which imparts distinct biological and chemical properties. Its ability to modulate glycosylation processes sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
56822-52-7 |
|---|---|
Molekularformel |
C12H22O10 |
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c1-4-7(17)9(19)10(20)12(21-4)22-11(6(16)3-14)8(18)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7+,8+,9+,10-,11+,12-/m0/s1 |
InChI-Schlüssel |
WFLGVJKIXANXQV-KWMLHIKPSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


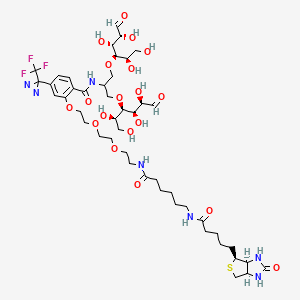
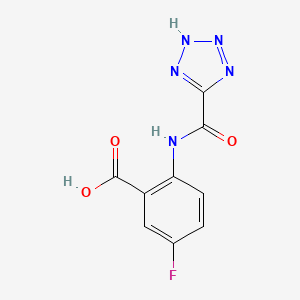
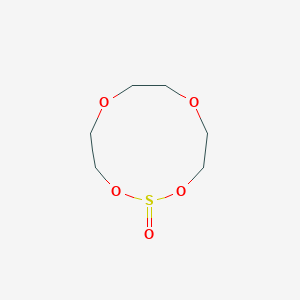
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
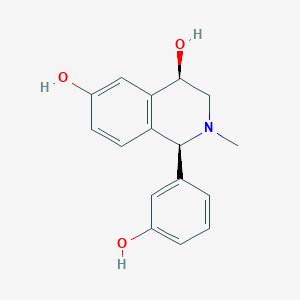


![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
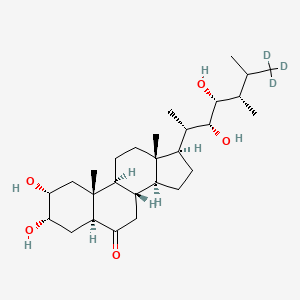
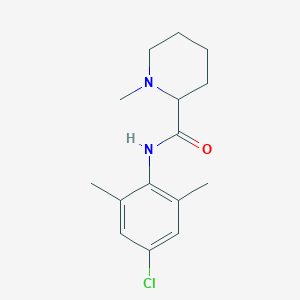
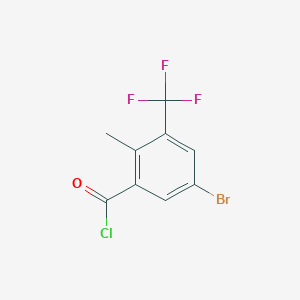
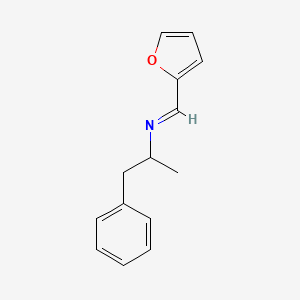
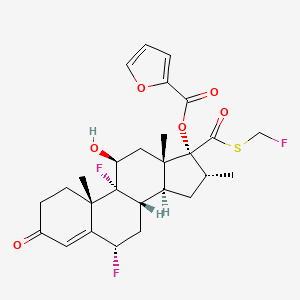
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
